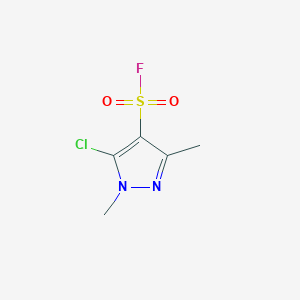
5-Chloro-1,3-dimethyl-1h-pyrazole-4-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H6Cl2N2O2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a pyrazole ring substituted with chlorine, methyl, and sulfonyl fluoride groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride typically involves the chlorination of 1,3-dimethyl-5-pyrazolone followed by sulfonylation. One common method includes the reaction of 1,3-dimethyl-5-pyrazolone with thionyl chloride to introduce the chlorine atom, followed by the reaction with sulfur tetrafluoride to form the sulfonyl fluoride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Amino or thiol derivatives of the pyrazole ring.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfides.
Aplicaciones Científicas De Investigación
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.
Medicine: Explored for its potential use in drug development, particularly as a protease inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition of enzyme activity. The molecular targets and pathways involved include serine proteases and other enzymes with nucleophilic active sites .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1,3-dimethylpyrazole: Lacks the sulfonyl fluoride group, making it less reactive in certain applications.
1,3-Dimethyl-5-methoxypyrazole: Contains a methoxy group instead of chlorine, leading to different chemical properties.
Uniqueness
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride is unique due to the presence of both chlorine and sulfonyl fluoride groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C5H6ClFN2O2S |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
5-chloro-1,3-dimethylpyrazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C5H6ClFN2O2S/c1-3-4(12(7,10)11)5(6)9(2)8-3/h1-2H3 |
Clave InChI |
CRUDWYIDTFFJLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1S(=O)(=O)F)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


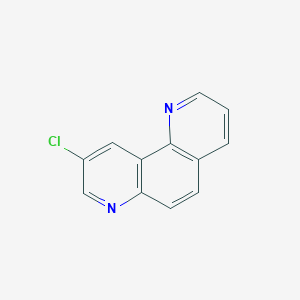


![6-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3(3aH)-one](/img/structure/B13127234.png)
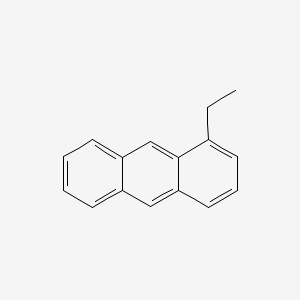
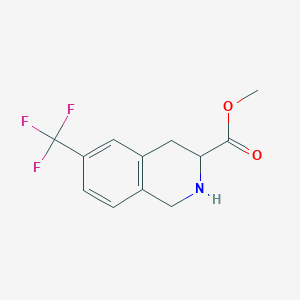
![5-[2,5-Bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde](/img/structure/B13127254.png)
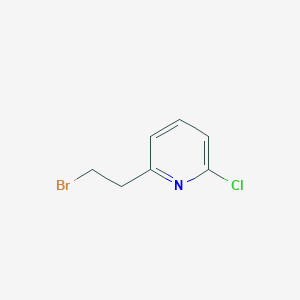
![1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride](/img/structure/B13127263.png)
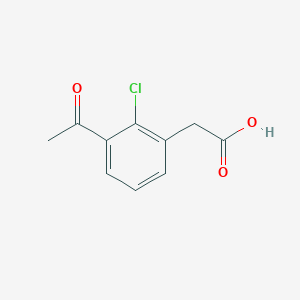



![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13127312.png)
